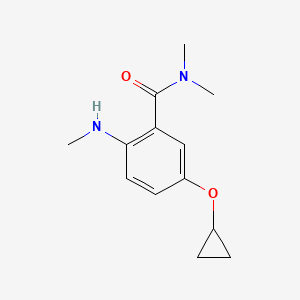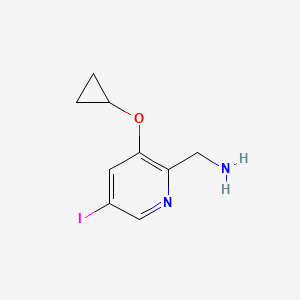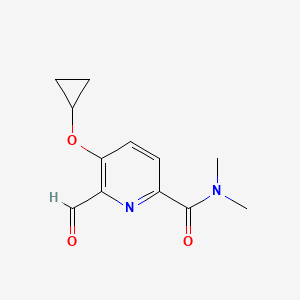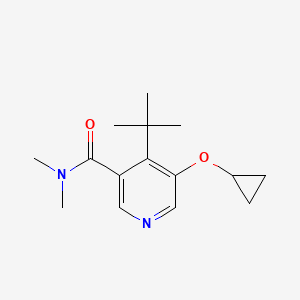
4-Tert-butyl-5-cyclopropoxy-N,N-dimethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-5-cyclopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C15H22N2O2 It is a derivative of nicotinamide, featuring a tert-butyl group, a cyclopropoxy group, and N,N-dimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-5-cyclopropoxy-N,N-dimethylnicotinamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 3-cyanopyridine with tert-butylamine under controlled conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl bromide in the presence of a base such as potassium carbonate.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the amide group using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic agents may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-5-cyclopropoxy-N,N-dimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Tert-butyl-5-cyclopropoxy-N,N-dimethylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways related to diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-5-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting their activity and, consequently, various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide: Similar in structure but with a benzamide core instead of nicotinamide.
5-Tert-butyl-4-cyclopropoxy-N,N-dimethylnicotinamide: An isomer with different positioning of the substituents.
Uniqueness
4-Tert-butyl-5-cyclopropoxy-N,N-dimethylnicotinamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its tert-butyl and cyclopropoxy groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
4-tert-butyl-5-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)13-11(14(18)17(4)5)8-16-9-12(13)19-10-6-7-10/h8-10H,6-7H2,1-5H3 |
InChI Key |
NXSSPKMRHOTAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=NC=C1C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


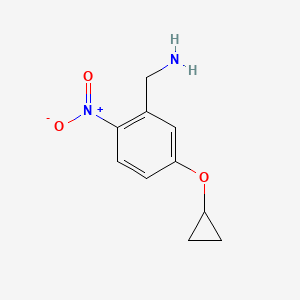
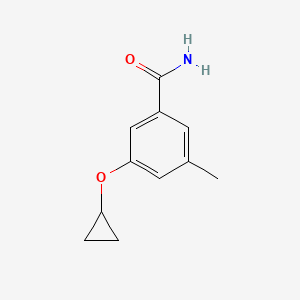
![N-{4-[(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinyl)sulfonyl]phenyl}acetamide](/img/structure/B14817767.png)
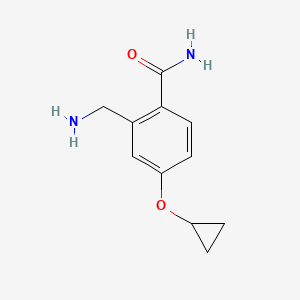
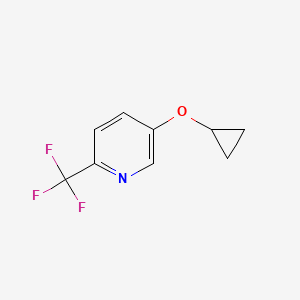
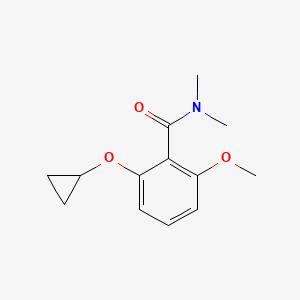
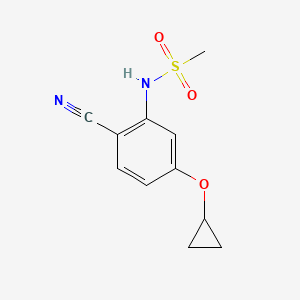
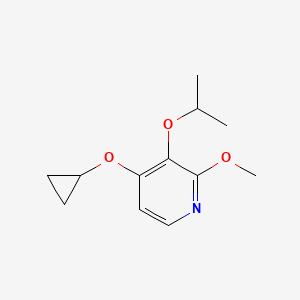
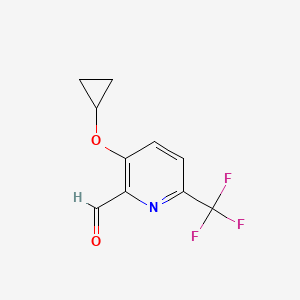
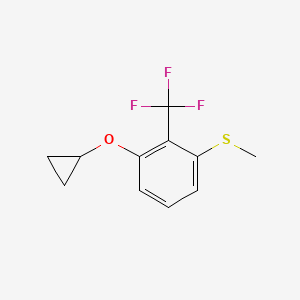
![N-benzyl-4-{(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B14817831.png)
